3-Bromo-4-chloro-5-nitropyridine
Overview
Description
The compound 3-Bromo-4-chloro-5-nitropyridine is a halogenated nitropyridine, which is a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are characterized by the presence of nitro groups and halogens attached to a pyridine ring, which can significantly alter the chemical and physical properties of the molecule .
Synthesis Analysis
The synthesis of halogen-rich pyridines, such as 3-Bromo-4-chloro-5-nitropyridine, often involves halogen dance reactions, which are a type of halogen exchange process. These reactions are useful for generating a variety of substituted pyridines with desired functionalities for further chemical manipulations . Additionally, the synthesis of related compounds, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves novel protocols such as Vilsmeier–Haack chlorination, indicating the versatility of synthetic approaches in this chemical space .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are commonly used to analyze the molecular structure of nitropyridines. For instance, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, reveals that the Br ion is nearly coplanar with the pyridine ring, and the molecules are linked into pairs by hydrogen bonds . Similarly, Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol have been characterized by single-crystal X-ray diffraction, showing that the benzene and pyridine rings are nearly coplanar .
Chemical Reactions Analysis
Nitropyridines undergo a variety of chemical reactions, including nucleophilic displacement, acetylation, and condensation to form imidazolo and triazolo ring systems . The presence of halogens and nitro groups in the pyridine ring can direct further chemical transformations, such as the selective nitration of pyridine N-oxides to yield specific nitro derivatives . The reactivity of these compounds with aromatic amines can lead to the formation of pyrazolo-pyridines, indicating their utility in constructing complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chloro-5-nitropyridine and related compounds are influenced by their molecular structure. Quantum mechanical calculations, including Density Functional Theory (DFT), provide insights into the electronic and vibrational characteristics of these molecules. For example, 2-Amino-3-bromo-5-nitropyridine exhibits a low softness value and a high electrophilicity index, which are indicative of its biological activity. The stability and charge delocalization of the molecule have been studied using Natural Bond Orbital (NBO) analysis, and its Non-Linear Optical (NLO) behavior has been evaluated in terms of hyperpolarizability and dipole moment . These properties are crucial for applications in materials science and pharmaceuticals.
Scientific Research Applications
- Synthesis of Nitropyridines
- Field : Organic Chemistry
- Application : 3-Bromo-4-chloro-5-nitropyridine can be used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have a wide range of applications in pharmaceuticals and agrochemicals .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
- Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
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Pharmaceuticals
- Field : Medicinal Chemistry
- Application : 3-Bromo-4-chloro-5-nitropyridine can be used as an intermediate in the synthesis of various pharmaceutical compounds . Nitropyridines, a class of compounds to which 3-Bromo-4-chloro-5-nitropyridine belongs, are known to have a wide range of applications in pharmaceuticals .
- Method : The specific methods of application would depend on the particular pharmaceutical compound being synthesized. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The results would vary depending on the specific pharmaceutical compound being synthesized. The effectiveness of the resulting compound would need to be evaluated through biological testing .
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Agrochemicals
- Field : Agrochemistry
- Application : 3-Bromo-4-chloro-5-nitropyridine can also be used as an intermediate in the synthesis of various agrochemicals . Nitropyridines are known to have applications in agrochemicals .
- Method : Similar to pharmaceuticals, the specific methods of application would depend on the particular agrochemical compound being synthesized .
- Results : The results would vary depending on the specific agrochemical compound being synthesized. The effectiveness of the resulting compound would need to be evaluated through field testing .
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Dyestuff Fields
- Field : Dye Chemistry
- Application : 3-Bromo-4-chloro-5-nitropyridine can be used as an intermediate in the synthesis of various dyes . Nitropyridines are known to have applications in dyestuff fields .
- Method : The specific methods of application would depend on the particular dye being synthesized. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The results would vary depending on the specific dye being synthesized. The effectiveness of the resulting dye would need to be evaluated through color testing .
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Organic Synthesis
- Field : Organic Chemistry
- Application : 3-Bromo-4-chloro-5-nitropyridine is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds .
- Method : The specific methods of application would depend on the particular organic compound being synthesized. Typically, this would involve reaction with other organic compounds under controlled conditions .
- Results : The results would vary depending on the specific organic compound being synthesized. The effectiveness of the resulting compound would need to be evaluated through various chemical testing .
properties
IUPAC Name |
3-bromo-4-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQGEZJTBYMEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500852 | |
Record name | 3-Bromo-4-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-nitropyridine | |
CAS RN |
31872-63-6 | |
Record name | 3-Bromo-4-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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